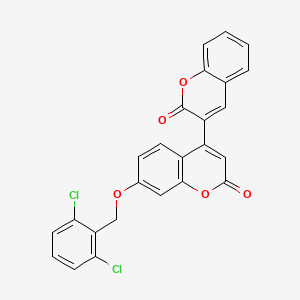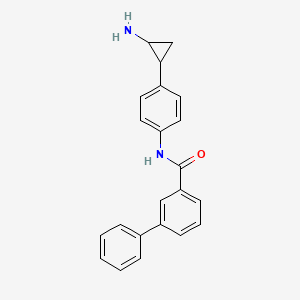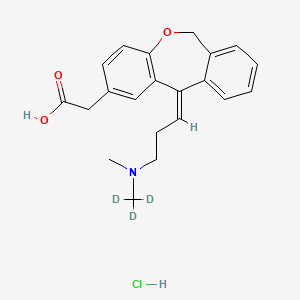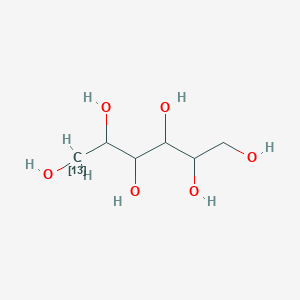
D-Sorbitol-1-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-Mannitol-13C est un composé marqué par un isotope stable du mannitol, un alcool de sucre à six carbones. Le « 13C » indique la présence de l'isotope carbone 13, qui est un isotope stable non radioactif du carbone. Ce composé est particulièrement utile dans la recherche scientifique en raison de ses propriétés uniques, telles que sa capacité à être tracé dans des études métaboliques et son application dans diverses techniques analytiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
DL-Mannitol-13C est synthétisé en combinant du D-mannitol avec du L-mannitol, obtenu par réduction de la L-mannono-1,4-lactone . Les conditions de réaction impliquent généralement l'utilisation d'agents réducteurs et de catalyseurs spécifiques pour assurer l'incorporation de l'isotope 13C dans la structure du mannitol.
Méthodes de production industrielle
La production industrielle du DL-Mannitol-13C fait appel à des techniques de pointe telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse pour garantir la pureté et l'enrichissement isotopique du composé. Le processus est soigneusement surveillé afin de maintenir la stabilité et l'homogénéité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
DL-Mannitol-13C subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour son application dans différentes études scientifiques.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions d'halogénation impliquent souvent des réactifs comme le chlorure de thionyle ou le tribromure de phosphore.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du DL-Mannitol-13C peut conduire à la formation de divers composés carbonylés, tandis que la réduction peut produire différents dérivés d'alcool .
Applications De Recherche Scientifique
DL-Mannitol-13C a un large éventail d'applications dans la recherche scientifique :
Mécanisme d'action
DL-Mannitol-13C fonctionne principalement comme un diurétique osmotique. Il augmente l'osmolalité du plasma sanguin, ce qui entraîne un écoulement accru d'eau des tissus vers le liquide interstitiel et le plasma. Ce mécanisme est particulièrement utile pour réduire la pression intracrânienne et intraoculaire, favoriser la diurèse et aider à l'excrétion de substances toxiques .
Mécanisme D'action
DL-Mannitol-13C functions primarily as an osmotic diuretic. It elevates blood plasma osmolality, resulting in the enhanced flow of water from tissues into interstitial fluid and plasma. This mechanism is particularly useful in reducing intracranial and intraocular pressure, promoting diuresis, and aiding in the excretion of toxic substances .
Comparaison Avec Des Composés Similaires
Composés similaires
D-Mannitol-1-13C : Une autre forme de mannitol marquée par un isotope, utilisée pour des applications similaires mais avec un marquage isotopique différent.
D-Mannitol-2-13C : Marqué à une position carbone différente, offrant des informations uniques dans les études métaboliques.
D-Sorbitol-1-13C : Un alcool de sucre similaire utilisé dans divers dosages biochimiques
Unicité
DL-Mannitol-13C est unique en raison de son marquage isotopique spécifique, qui permet un suivi et une analyse précis dans les études métaboliques et biochimiques. Sa stabilité et sa nature non radioactive en font un choix privilégié pour les études à long terme et les applications dans divers domaines scientifiques .
Propriétés
Formule moléculaire |
C6H14O6 |
|---|---|
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
(113C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/i1+1 |
Clé InChI |
FBPFZTCFMRRESA-OUBTZVSYSA-N |
SMILES isomérique |
C(C(C(C(C([13CH2]O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


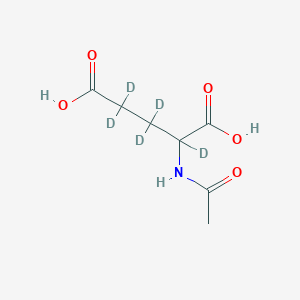
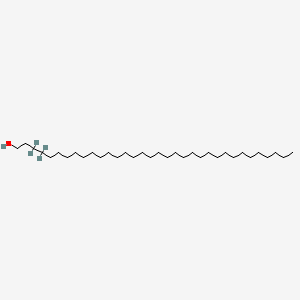
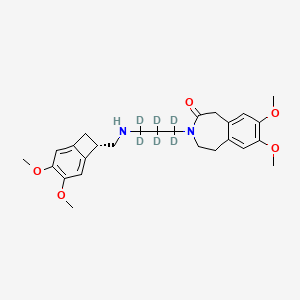
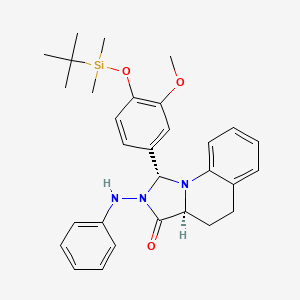
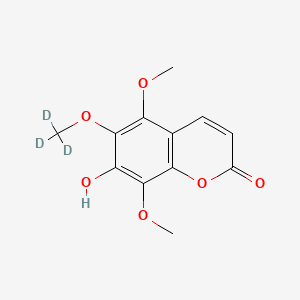


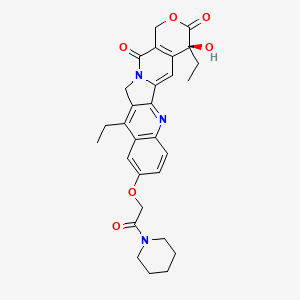
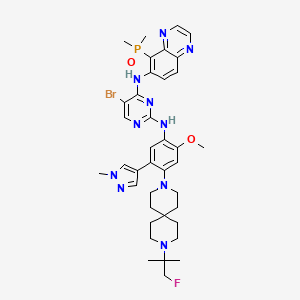
![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12419965.png)
